molecular formula C17H15NO2 B14728323 1-Methyl-3,3-diphenylpyrrolidine-2,5-dione CAS No. 5685-20-1

1-Methyl-3,3-diphenylpyrrolidine-2,5-dione

Cat. No.: B14728323
CAS No.: 5685-20-1
M. Wt: 265.31 g/mol
InChI Key: XAGDDMXCFDTALW-UHFFFAOYSA-N
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Description

1-Methyl-3,3-diphenylpyrrolidine-2,5-dione is a heterocyclic compound that belongs to the pyrrolidine family It is characterized by a five-membered ring containing nitrogen and two carbonyl groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3,3-diphenylpyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of N-methyl-N-phenylhydroxylamine with benzylideneacetone under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3,3-diphenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or alkyl halides.

Major Products:

    Oxidation: N-oxides.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

1-Methyl-3,3-diphenylpyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3,3-diphenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1-Methyl-3,3-diphenylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-Methyl-3-phenyl-2,5-pyrrolidinedione: Similar structure but with one less phenyl group.

    1,5-Dimethyl-3,3-diphenyl-2-pyrrolidone: Similar structure but with an additional methyl group at position 5.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two phenyl groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

5685-20-1

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

1-methyl-3,3-diphenylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H15NO2/c1-18-15(19)12-17(16(18)20,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

XAGDDMXCFDTALW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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